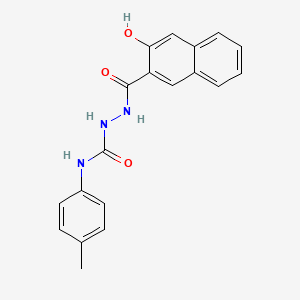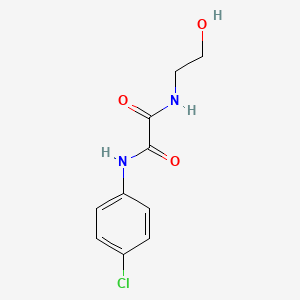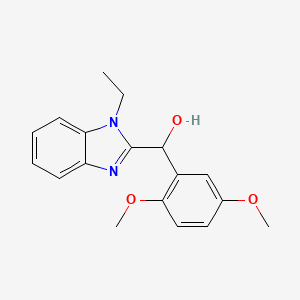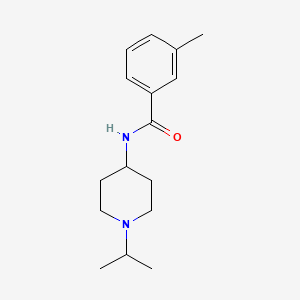
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione, also known as NPD, is a heterocyclic compound that has gained attention in the scientific community due to its unique properties. This molecule has a pyrrole ring with a nitrophenyl group attached to it, making it a potential candidate for various applications.
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione and its derivatives have been explored as inhibitors of glycolic acid oxidase (GAO). Large lipophilic substituents in these compounds show potent, competitive inhibition of GAO, which is significant in biochemical studies and potential therapeutic applications (Rooney et al., 1983).
Corrosion Inhibitors
These compounds have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid. They demonstrate effective inhibition, with the efficiency increasing with concentration. The adsorption on steel surfaces suggests their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Electrochromic Devices
Synthesis and characterization of certain derivatives have shown potential applications in electrochromic devices. These compounds can be polymerized chemically, resulting in materials suitable for such devices due to their ability to change color under electrical stimulation (Variş et al., 2006).
Solubility and Spectroscopic Properties
The solubility in various solvents and spectroscopic properties (FT–IR, NMR, UV–Vis) of these derivatives have been studied extensively. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Khajehzadeh et al., 2021).
Polymer Solar Cells
Derivatives of 3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione have been utilized in the synthesis of novel conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure contribute to high conductivity and electron mobility, enhancing the efficiency of solar cells (Hu et al., 2015).
Anti-inflammatory Activities
New derivatives have been isolated from natural sources and studied for their anti-inflammatory activities. Certain compounds among these derivatives have shown potential as immunomodulatory agents, influencing macrophage-mediated responses (Chien et al., 2008).
Aromatase Inhibition
A series of analogues based on these compounds have shown selective inhibition of the aromatase enzyme system, which is important in understanding the biochemical pathways involved in hormone synthesis and has potential therapeutic implications (Daly et al., 1986).
Luminescent Polymers
Compounds containing the 3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione chromophore have been incorporated into polymers to create highly luminescent materials. These polymers show potential for use in optoelectronic devices due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-6-10(14)12(11(7)15)8-2-4-9(5-3-8)13(16)17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJUQTGPYSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387572 | |
| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
CAS RN |
6371-08-0 | |
| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)


![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)


![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)